![molecular formula C19H22N4O2 B2527529 2-(azepane-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 946338-99-4](/img/structure/B2527529.png)
2-(azepane-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
The compound 2-(azepane-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a heterocyclic molecule that features a complex fusion of multiple rings, including pyridine, pyrrolopyrimidine, and azepane moieties. This structure suggests a molecule with potential biological activity, given the prevalence of nitrogen-containing heterocycles in pharmacologically active compounds.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been explored in various studies. For instance, the synthesis of pyrrolidinones through cobalt carbonyl catalyzed carbonylation of azetidines has been reported, which includes a ring-expansion-carbonylation reaction of 2-vinylazetidines to tetrahydroazepinones . Additionally, the formation of azepine rings at the periphery of pyridone and pyrido[1,2-a]pyrimidone systems has been achieved via intramolecular imine and carbonyl ene reactions, which proceed in a highly stereoselective manner . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related azepine-containing compounds has been characterized using various spectroscopic techniques. For example, amino-substituted benzo[b]pyrimido[5,4-f]azepines have been synthesized and their structures elucidated by IR, ^1H and ^13C NMR spectroscopy, and mass spectrometry . The azepine rings in these compounds adopt a boat conformation, which could be indicative of the conformational preferences of the azepane moiety in the target compound.
Chemical Reactions Analysis
The chemical reactivity of the compound would likely be influenced by the presence of the azepane ring and the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one system. The intramolecular imine and carbonyl ene reactions mentioned in the synthesis of related compounds suggest that the target molecule could undergo similar transformations under appropriate conditions . These reactions could be exploited to further derivatize the compound or to create structurally related analogs.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can offer some insights. The solubility, melting points, and stability of the compound would be influenced by its heterocyclic structure and the presence of functional groups. The characterization of related compounds through spectroscopic methods provides a foundation for predicting the behavior of the compound under various conditions .
properties
IUPAC Name |
5-(azepane-1-carbonyl)-6,12-dimethyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13-7-8-16-20-17-14(18(24)23(16)12-13)11-15(21(17)2)19(25)22-9-5-3-4-6-10-22/h7-8,11-12H,3-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNBDDFQPMXUED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)N4CCCCCC4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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